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Compound of Interest

Compound Name: 2-Chloro-4,5-difluorobenzaldehyde

Cat. No.: B171960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Chloro-4,5-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a

highly versatile and valuable intermediate in advanced organic synthesis. Its unique

substitution pattern—featuring a reactive aldehyde group and a strategically halogenated

phenyl ring—makes it a crucial building block for complex molecular architectures. The

presence of chlorine and fluorine atoms significantly influences the molecule's reactivity and

imparts desirable physicochemical properties to its derivatives, such as enhanced metabolic

stability and binding affinity. This guide provides a comprehensive overview of its chemical

properties, synthesis, reactivity, and applications, particularly in the fields of medicinal

chemistry and agrochemical research.

Chemical and Physical Properties
The specific arrangement of electron-withdrawing halogen substituents on the aromatic ring

dictates the chemical behavior of 2-Chloro-4,5-difluorobenzaldehyde. This structural

information is summarized below.
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Property Data Reference

Molecular Formula C₇H₃ClF₂O [1]

Molecular Weight 176.55 g/mol [1]

IUPAC Name
2-chloro-4,5-

difluorobenzaldehyde
[1]

CAS Number 165047-23-4 [1]

Canonical SMILES C1=C(C(=CC(=C1F)F)Cl)C=O [1]

InChIKey
GWUMAKZIHXGJKC-

UHFFFAOYSA-N
[1]

Appearance
Not specified in available

literature

Melting Point
Not specified in available

literature

Boiling Point
Not specified in available

literature

Solubility
Expected to be soluble in

common organic solvents

Spectroscopic Data
While specific experimental spectra for 2-Chloro-4,5-difluorobenzaldehyde are not widely

published, the expected NMR signals can be predicted based on its structure and data from

analogous compounds.
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Spectroscopy Expected Chemical Shifts (ppm)

¹H NMR

The aldehyde proton (-CHO) is expected to

appear as a singlet in the downfield region,

typically between 9.8 and 10.5 ppm. The two

aromatic protons will appear as doublets or

doublets of doublets between 7.0 and 8.0 ppm,

with their exact shifts and coupling patterns

influenced by the adjacent halogen atoms.

¹³C NMR

The carbonyl carbon (-CHO) signal is expected

to be the most downfield, typically between 185

and 195 ppm. The six aromatic carbons will

appear in the 110-160 ppm range. Carbons

directly bonded to fluorine will show

characteristic large C-F coupling constants.

Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of 2-Chloro-4,5-
difluorobenzaldehyde is not readily available in peer-reviewed journals. However, established

synthetic routes for structurally similar fluorinated benzaldehydes suggest several plausible

methods.

Plausible Synthetic Route: Formylation of 1-Chloro-3,4-
difluorobenzene
One of the most direct conceptual routes would be the introduction of a formyl group onto the

1-chloro-3,4-difluorobenzene starting material. This can be achieved through various

formylation reactions, such as the Vilsmeier-Haack reaction.

Reaction Scheme: 1-Chloro-3,4-difluorobenzene + DMF/POCl₃ → 2-Chloro-4,5-
difluorobenzaldehyde

General Experimental Protocol (Hypothetical):
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Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and

nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled

DMF while stirring. Maintain the temperature below 10 °C. After the addition is complete,

allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

Formylation: Add 1-chloro-3,4-difluorobenzene to the Vilsmeier reagent. Heat the reaction

mixture, typically to between 60-80 °C, and monitor the progress using Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).

Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice.

Neutralize the solution carefully with an aqueous base, such as sodium hydroxide or sodium

carbonate, until it is alkaline.

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g.,

dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can

then be purified by column chromatography or distillation to yield 2-Chloro-4,5-
difluorobenzaldehyde.

Chemical Reactivity and Applications
The chemical utility of 2-Chloro-4,5-difluorobenzaldehyde is rooted in the reactivity of its two

key functional regions: the aldehyde group and the activated aromatic ring.

Aldehyde Group Reactivity: The aldehyde functional group is a key handle for a wide array of

transformations, including nucleophilic additions, condensations (e.g., Knoevenagel, Wittig),

and reductive aminations, enabling the construction of diverse molecular scaffolds.

Aromatic Ring Reactivity: The powerful electron-withdrawing effects of the two fluorine atoms

and the chlorine atom deactivate the ring towards electrophilic substitution. Conversely,

these same effects activate the ring for nucleophilic aromatic substitution (SₙAr), allowing for

the selective replacement of the halogen atoms (typically the chlorine) by various

nucleophiles.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b171960?utm_src=pdf-body
https://www.benchchem.com/product/b171960?utm_src=pdf-body
https://www.benchchem.com/product/b171960?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This dual reactivity makes the compound a crucial intermediate for building complex molecules,

particularly in the synthesis of pharmaceuticals and agrochemicals. For instance, fluorinated

benzaldehydes are widely used as precursors in the manufacturing of specialized chemicals

where the fluorine atoms can enhance metabolic resistance and modulate molecular

conformation.

Application in Drug Discovery: Synthesis of Kinase
Inhibitors
In medicinal chemistry, substituted benzaldehydes are common starting materials for the

synthesis of heterocyclic compounds that form the core of many kinase inhibitors. Kinase

inhibitors are a major class of targeted cancer therapies. The 2-chloro-4,5-difluoro-phenyl

moiety can be incorporated into inhibitor scaffolds to occupy specific pockets in the kinase ATP-

binding site, with the fluorine atoms potentially forming favorable interactions to improve

potency and selectivity.

Below is a diagram illustrating a generalized workflow for the synthesis of a hypothetical kinase

inhibitor using 2-Chloro-4,5-difluorobenzaldehyde as a key starting material.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b171960?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Chloro-4,5-difluorobenzaldehyde

Reductive Amination

1. C-N Bond Formation
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(e.g., Aminopyrazole)

Coupling Reaction
(e.g., Suzuki or Buchwald-Hartwig)

2. C-C or C-N Bond Formation

Final Kinase Inhibitor

Coupling Partner
(e.g., Boronic Acid or Amine)
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Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Conclusion
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2-Chloro-4,5-difluorobenzaldehyde is a strategic building block for organic synthesis, offering

a combination of reactivity and structural features that are highly sought after in the

development of new pharmaceuticals and agrochemicals. Its utility stems from the synthetic

handles provided by the aldehyde group and the unique electronic properties of the

polychlorinated aromatic ring. While detailed experimental protocols for its synthesis are not

abundant in public literature, its preparation can be envisaged through established organic

transformations, highlighting its accessibility for research and development purposes. For

scientists in drug discovery, this compound represents a valuable starting point for creating

novel molecular entities with potentially enhanced biological activity and improved

pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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